3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Pyrazole oxides
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazoles depending on the reagents used
Scientific Research Applications
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 3-Amino-4-carbethoxypyrazole
- N-(Substituted-pyridyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-ethyl-N-propyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ethyl and propyl groups contribute to its lipophilicity, enhancing its ability to interact with hydrophobic pockets in enzymes and receptors.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-propylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-13(4-2)12-8(7)10/h6H,3-5H2,1-2H3,(H2,10,12)(H,11,14) |
InChI Key |
JKGGWFRLEBLQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CN(N=C1N)CC |
Origin of Product |
United States |
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